molecular formula C8H5Cl2NO4 B13818118 4'',5''-Dichloro-2''-hydroxy-3''-nitroacetophenone CAS No. 288401-08-1

4'',5''-Dichloro-2''-hydroxy-3''-nitroacetophenone

Cat. No.: B13818118
CAS No.: 288401-08-1
M. Wt: 250.03 g/mol
InChI Key: VJLHAXMEISVZRF-UHFFFAOYSA-N
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Description

4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO4 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’‘-nitroacetophenone typically involves multiple steps. One common method includes the nitration of 4’‘,5’‘-dichloro-2’'-hydroxyacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’‘,5’‘-Dichloro-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4’‘,5’‘-Dichloro-2’'-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4’‘,5’‘-Dichloro-3’'-nitroacetophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.

    5’‘-Chloro-2’‘-hydroxy-3’'-nitroacetophenone: Contains only one chlorine atom, altering its chemical properties.

Properties

CAS No.

288401-08-1

Molecular Formula

C8H5Cl2NO4

Molecular Weight

250.03 g/mol

IUPAC Name

1-(4,5-dichloro-2-hydroxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Cl2NO4/c1-3(12)4-2-5(9)6(10)7(8(4)13)11(14)15/h2,13H,1H3

InChI Key

VJLHAXMEISVZRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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